6-Nitro-2,3-dihydrobenzofuran-5-amine
Overview
Description
“6-Nitro-2,3-dihydrobenzofuran-5-amine” is a chemical compound with the molecular formula C8H8N2O3 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES string: C1COC2=CC(=C(C=C21)N)N+[O-] .
Physical and Chemical Properties Analysis
“this compound” is a solid compound with a molecular weight of 180.16 . It should be stored under an inert gas (nitrogen or Argon) at 2–8 °C .
Scientific Research Applications
Synthesis and Derivatives
The chemical compound 6-Nitro-2,3-dihydrobenzofuran-5-amine is a part of various synthetic pathways and derivative formations in scientific research. One study explored the synthesis of nitro, amino, and acetamino derivatives of 2,3-dimethylbenzofuran. The process involved the cyclo-dehydration of nitrophenoxybutanones, leading to nitrobenzofurans, which were then converted to aminobenzofurans. The amines obtained were further transformed into acetaminobenzofurans through acetylation, showcasing the compound's versatility in synthetic chemistry (Kawase, Takata, & Hikishima, 1971).
Catalytic and Chemical Reactions
In another research area, the compound has implications in catalytic processes and chemical reactions. A study focused on 4,6-Dichloro-5-Nitrobenzofuroxan, closely related to this compound, demonstrated different polymorphisms and investigated its reactivity with nucleophiles through DFT calculations. This research highlights the compound's role in understanding reactivity patterns and designing catalysts for specific chemical transformations (Chugunova et al., 2021).
Environmental and Industrial Applications
Further, the study of nitro compounds and their reduction to amines is of great importance in both environmental protection and industrial applications. The reduction of nitro compounds to amines is a critical process in the synthesis of various drugs, biologically active molecules, and industrial chemicals. Research on graphene-based catalysts for the reduction of nitro compounds to amines provides insights into developing more efficient and environmentally friendly catalytic processes (Nasrollahzadeh et al., 2020).
Advanced Materials and CO2 Capture
Another application area is in the development of advanced materials for environmental applications, such as carbon dioxide capture. A study on amine-functionalized benzimidazole-linked polymers, which could be related to derivatives of this compound, demonstrated enhanced CO2 uptake and selectivity. This showcases the potential of such compounds in contributing to environmental protection efforts by improving the efficiency of gas separation processes (Islamoglu et al., 2016).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
Future Directions
The interest in the study of 2,3-dihydrobenzofurans is constantly increasing because of their numerous biological properties such as anti-tumor, anti-cancer, anti-tubercular, and anti-malarial activities . Therefore, future research could focus on exploring the biological activities of “6-Nitro-2,3-dihydrobenzofuran-5-amine” and developing efficient synthetic methods for this compound.
Mechanism of Action
Target of Action
It is known that benzofuran derivatives, to which this compound belongs, have been found to interact with various targets, including neurotransmitters such as dopamine, norepinephrine, and serotonin . These neurotransmitters play crucial roles in regulating mood, sleep, attention, and many other physiological processes.
Mode of Action
Some benzofuran derivatives are known to stimulate the impulse propagation mediated transmitter release of neurotransmitters . This suggests that 6-Nitro-2,3-dihydrobenzofuran-5-amine might interact with its targets and cause changes in neurotransmitter release, thereby affecting neuronal communication.
Properties
IUPAC Name |
6-nitro-2,3-dihydro-1-benzofuran-5-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3/c9-6-3-5-1-2-13-8(5)4-7(6)10(11)12/h3-4H,1-2,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTYCNIIIWYDUOF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC(=C(C=C21)N)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84594-78-5 | |
Record name | 6-Nitro-2,3-dihydrobenzofuran-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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